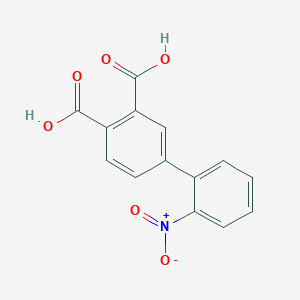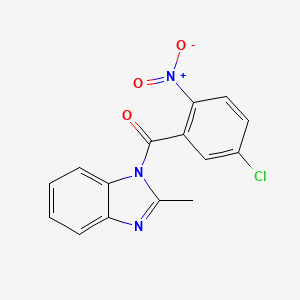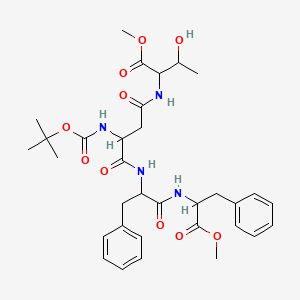
2'-Nitro-biphenyl-3,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID is an organic compound that belongs to the class of nitro biphenyl derivatives. This compound is characterized by the presence of a nitro group (-NO2) attached to one of the benzene rings of the biphenyl structure, along with carboxylic acid groups (-COOH) at the 3 and 4 positions of the other benzene ring. The molecular formula of this compound is C14H9NO6, and it has a molecular weight of 287.23 g/mol .
Vorbereitungsmethoden
The synthesis of 2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID typically involves a multi-step process One common method is the nitration of biphenyl derivatives followed by carboxylationThe carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature in the presence of a catalyst .
Industrial production methods often utilize continuous flow processes to enhance efficiency and yield. For example, a three-step continuous flow process involving Suzuki cross-coupling, nitro group reduction, and subsequent carboxylation has been reported for the synthesis of similar biphenyl derivatives .
Analyse Chemischer Reaktionen
2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various halogenating agents. The major products formed from these reactions include amino biphenyl derivatives, halogenated biphenyls, and hydroxylated biphenyls .
Wissenschaftliche Forschungsanwendungen
2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and apoptosis in cancer cells . Additionally, the carboxylic acid groups can form hydrogen bonds with proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID can be compared with other nitro biphenyl derivatives such as 2-nitrobiphenyl and 4-nitrobiphenyl. While these compounds share similar structural features, the presence of carboxylic acid groups in 2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID imparts unique chemical properties and reactivity . This compound is more polar and has higher solubility in polar solvents compared to its non-carboxylated counterparts .
Similar Compounds
- 2-Nitrobiphenyl
- 4-Nitrobiphenyl
- 2-Nitro-3-iodobiphenyl
Eigenschaften
Molekularformel |
C14H9NO6 |
|---|---|
Molekulargewicht |
287.22 g/mol |
IUPAC-Name |
4-(2-nitrophenyl)phthalic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)10-6-5-8(7-11(10)14(18)19)9-3-1-2-4-12(9)15(20)21/h1-7H,(H,16,17)(H,18,19) |
InChI-Schlüssel |
JDRNUACRFOXYLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463884.png)
![N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B12463885.png)

![2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-5-(4-chlorophenyl)cyclohexane-1,3-dione](/img/structure/B12463891.png)
![3-[6-(4-Oxo-2-propylquinazolin-3-yl)hexyl]-2-propylquinazolin-4-one](/img/structure/B12463892.png)
![N-(4-butylphenyl)-N'-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B12463896.png)



![2-(furan-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12463923.png)

![methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate](/img/structure/B12463938.png)
![(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]hepta-1,6-diene-3,5-dione](/img/structure/B12463943.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12463952.png)
